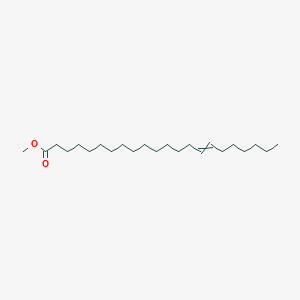
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a cyclopentyl and methyl group attached to an aminopropyl chain, which is further connected to a chlorophenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine typically involves multiple steps:
Formation of the Aminopropyl Chain: The initial step involves the synthesis of the aminopropyl chain. This can be achieved by reacting cyclopentylamine with methyl iodide in the presence of a base to form N-cyclopentyl-N-methylamine.
Attachment to Phenothiazine Core: The next step involves the attachment of the aminopropyl chain to the phenothiazine core. This is typically done through a nucleophilic substitution reaction where the aminopropyl chain reacts with 2-chlorophenothiazine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenothiazine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different nucleophiles attached to the phenothiazine core.
Scientific Research Applications
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine involves its interaction with specific molecular targets in the body. The compound is known to interact with dopamine receptors in the brain, leading to its antipsychotic effects. It also affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine compound used as an antipsychotic agent.
Fluphenazine: Known for its potent antipsychotic effects.
Uniqueness
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine is unique due to the presence of the cyclopentyl and methyl groups, which may influence its pharmacokinetic and pharmacodynamic properties. These structural differences can lead to variations in its efficacy, side effect profile, and overall therapeutic potential compared to other phenothiazine derivatives.
Properties
CAS No. |
63833-99-8 |
|---|---|
Molecular Formula |
C21H26Cl2N2S |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[3-(2-chlorophenothiazin-10-yl)propyl]-N-methylcyclopentanamine;hydrochloride |
InChI |
InChI=1S/C21H25ClN2S.ClH/c1-23(17-7-2-3-8-17)13-6-14-24-18-9-4-5-10-20(18)25-21-12-11-16(22)15-19(21)24;/h4-5,9-12,15,17H,2-3,6-8,13-14H2,1H3;1H |
InChI Key |
DJBMHTVVSKCEOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C4CCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


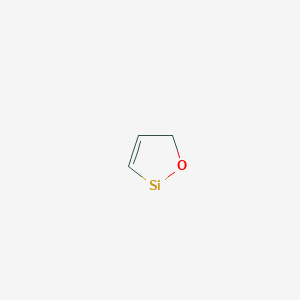
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)
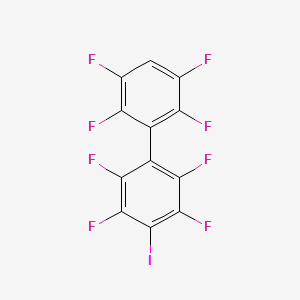
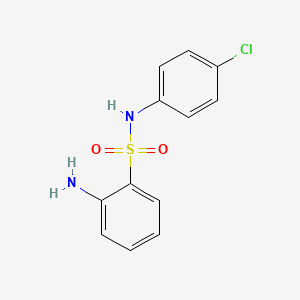
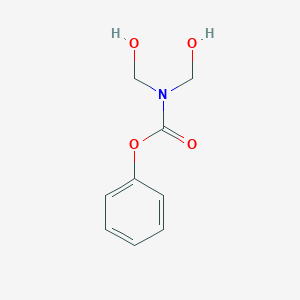
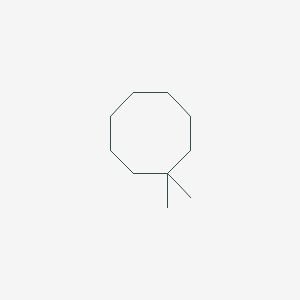
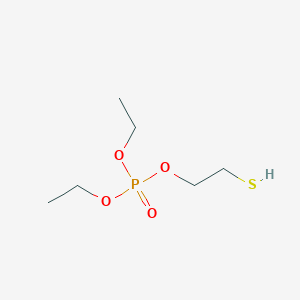



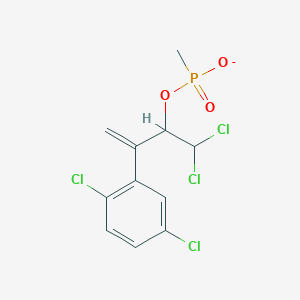
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
